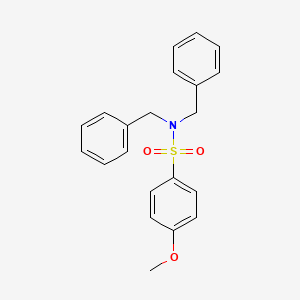

N,N-dibenzyl-4-methoxybenzenesulfonamide

Description

Significance of Sulfonamide Derivatives in Contemporary Organic and Medicinal Chemistry Research

The sulfonamide functional group is a crucial structural motif in the development of therapeutic agents and is integral to a wide array of synthetic organic methodologies. Historically, sulfonamides were the first class of drugs to effectively combat systemic bacterial infections, heralding the age of antibiotics. nih.govwikipedia.org The discovery of Prontosil and its active metabolite, sulfanilamide, in the 1930s was a watershed moment in medicine. nih.govopenaccesspub.org

In modern research, the significance of sulfonamide derivatives extends far beyond their antibacterial origins. These compounds exhibit a diverse range of biological activities, including applications as anticancer, anti-inflammatory, and antiviral agents. nih.gov Their utility in medicinal chemistry is often attributed to their ability to act as bioisosteric replacements for other functional groups, such as amides or ureas, and their capacity to form key interactions with biological targets. mdpi.com The sulfonamide moiety is present in various approved drugs, highlighting its continued importance in pharmaceutical development. nih.gov Beyond medicine, sulfonamides are valuable reagents and building blocks in organic synthesis, utilized in the construction of complex molecules and in the development of novel catalytic processes. mdpi.com

Structural Classification and Nomenclature of N,N-Dibenzyl-4-methoxybenzenesulfonamide

This compound is classified as a tertiary benzenesulfonamide (B165840). The core of the molecule is a 4-methoxybenzenesulfonamide (B72560) unit. The "N,N-dibenzyl" prefix in its name indicates that two benzyl (B1604629) groups are attached to the nitrogen atom of the sulfonamide functional group.

The systematic IUPAC name for this compound is This compound . This nomenclature precisely describes the molecular structure: a central benzenesulfonamide core with a methoxy (B1213986) group at the para-position (position 4) of the benzene (B151609) ring and two benzyl substituents on the sulfonamide nitrogen.

| Compound Name | Molecular Formula | CAS Number | IUPAC Name |

|---|---|---|---|

| This compound | C21H21NO3S | Not available | This compound |

| 4-Methoxybenzenesulfonamide | C7H9NO3S | 1129-26-6 | 4-methoxybenzenesulfonamide nih.gov |

Historical Development and Evolution of Related N-Substituted Benzenesulfonamides

The history of sulfonamides began in the early 20th century with the synthesis of sulfanilamide in 1906, which was initially used in the dye industry. nih.gov Its medicinal properties were not recognized until the 1930s, following the discovery of the antibacterial effects of the sulfonamide-containing dye, Prontosil. nih.govopenaccesspub.org This led to the "sulfa craze," where numerous sulfonamide derivatives were synthesized and investigated. nih.gov

Initially, research focused on modifications of the aniline amino group of sulfanilamide, leading to the first generation of antibacterial sulfa drugs. Subsequently, chemists began to explore substitutions on the sulfonamide nitrogen atom, giving rise to the vast class of N-substituted sulfonamides. This structural modification was found to significantly influence the physicochemical and biological properties of the parent compound.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-25-20-12-14-21(15-13-20)26(23,24)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGFHSNNWJXXTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for N,n Dibenzyl 4 Methoxybenzenesulfonamide and Analogous Architectures

Direct Sulfonamide Formation via Sulfonyl Chloride and Amine Condensation

The most conventional and widely employed method for the synthesis of sulfonamides is the direct condensation of a sulfonyl chloride with a primary or secondary amine. This approach is valued for its reliability and broad applicability.

Optimization of Reaction Conditions and Reagent Stoichiometry for N,N-Dibenzyl-4-methoxybenzenesulfonamide Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dibenzylamine (B1670424) in the presence of a base. The optimization of reaction conditions is crucial for achieving high yields and purity. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants.

In a typical procedure, 4-methoxybenzenesulfonyl chloride is reacted with a slight excess of dibenzylamine to ensure complete consumption of the sulfonyl chloride. The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), which can dissolve the reactants and facilitate the reaction. A base, commonly a tertiary amine like triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

For the synthesis of a closely related analogue, N,N-dibenzyl-4-methylbenzenesulfonamide, a two-step, one-pot procedure has been described. acs.org Initially, 4-methylbenzenesulfonyl chloride is reacted with a primary amine to form the corresponding N-substituted sulfonamide. Subsequent benzylation of this intermediate affords the desired N,N-disubstituted product. This methodology can be adapted for the synthesis of this compound.

A study on the synthesis of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, another analogue, was achieved through the condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride. researchgate.net This highlights the versatility of the sulfonyl chloride condensation method.

Detailed experimental parameters for a representative synthesis of an N,N-dibenzyl-sulfonamide are outlined in the table below, based on the synthesis of N,N-dibenzyl-4-methylbenzenesulfonamide, which serves as a model for the target compound. acs.org

| Parameter | Value |

| Reactant 1 | N-benzyl-4-methylbenzenesulfonamide |

| Reactant 2 | Benzyl (B1604629) bromide |

| Base | Sodium hydroxide |

| Solvent | Tetrahydrofuran |

| Temperature | Room Temperature |

| Reaction Time | 24 hours |

| Yield | 67% |

Solvent Effects and Catalytic Enhancements in Sulfonamide Bond Formation

The choice of solvent can significantly influence the rate and outcome of sulfonamide synthesis. While common solvents like dichloromethane and tetrahydrofuran are effective, greener alternatives are increasingly being explored. For instance, conducting the reaction in an aqueous medium under dynamic pH control has been reported as a facile and environmentally benign method for sulfonamide synthesis. researchgate.net This approach often uses equimolar amounts of the amine and sulfonyl chloride and avoids the need for organic bases.

Catalytic enhancements can also improve the efficiency of sulfonamide formation. The use of heterogeneous catalysts, such as silica (B1680970) gel, can facilitate the condensation of amines and sulfonyl chlorides under solvent-free conditions at room temperature. This not only simplifies the work-up procedure but also aligns with the principles of green chemistry. Another example is the use of crosslinked poly(4-vinylpyridine) as a catalyst and base, which can be easily recovered and reused.

Advanced Catalytic N-Alkylation Strategies Utilizing N-Substituted Sulfonamides

Beyond the direct condensation approach, advanced catalytic methods have emerged for the synthesis of N,N-disubstituted sulfonamides. These strategies often involve the N-alkylation of a pre-formed N-substituted sulfonamide, offering alternative pathways with distinct advantages, particularly in terms of atom economy and environmental impact.

Manganese-Catalyzed Borrowing Hydrogen N-Alkylation of 4-Methoxybenzenesulfonamide (B72560) Precursors

A notable advancement in N-alkylation is the use of manganese catalysts in "borrowing hydrogen" or "hydrogen auto-transfer" reactions. This methodology allows for the N-alkylation of sulfonamides using alcohols as the alkylating agents, with water being the only byproduct. rsc.orgacs.org This approach is highly atom-economical and avoids the use of stoichiometric organohalides.

In a study by Morrill and colleagues, an efficient manganese-catalyzed N-alkylation of a diverse range of sulfonamides, including 4-methoxybenzenesulfonamide, with various alcohols was demonstrated. orgsyn.org A well-defined and bench-stable Mn(I) PNP pincer complex was employed as the precatalyst. The reaction of 4-methoxybenzenesulfonamide with benzyl alcohol proceeded in high yield, showcasing the efficacy of this method for synthesizing compounds structurally similar to this compound.

The optimized conditions and results for the manganese-catalyzed N-benzylation of 4-methoxybenzenesulfonamide are presented in the table below. orgsyn.org

| Parameter | Value |

| Sulfonamide | 4-Methoxybenzenesulfonamide |

| Alcohol | Benzyl alcohol |

| Catalyst | Mn(I) PNP pincer complex |

| Base | K₂CO₃ |

| Solvent | Xylenes |

| Temperature | 150 °C |

| Reaction Time | 24 hours |

| Yield | 92% |

Palladium-Catalyzed Allylic Amination with 4-Methoxybenzenesulfonamide Nucleophiles

Palladium-catalyzed allylic amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of N-allylated sulfonamides. In this reaction, a sulfonamide acts as a nucleophile, attacking a π-allyl palladium intermediate generated from an allylic substrate, such as an allyl carbonate or acetate.

While a specific example for the palladium-catalyzed allylic amination of 4-methoxybenzenesulfonamide was not found in the immediate search, the general methodology is well-established for a variety of sulfonamides. For instance, the palladium-catalyzed amination of allyl alcohols has been developed using a bisphosphine-modified palladium complex, affording a wide range of allyl amines in good to excellent yields under mild conditions. This method represents an efficient and environmentally friendly route to prepare allylated amines and could be adapted for sulfonamide nucleophiles.

A representative example of this transformation would involve reacting 4-methoxybenzenesulfonamide with an allylic partner in the presence of a palladium catalyst and a suitable ligand. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical for achieving high efficiency and selectivity.

Green Chemistry Approaches in Sulfonamide Synthesis (e.g., Nano-Ru/Fe3O4 Catalysis)

In line with the growing emphasis on sustainable chemistry, green approaches to sulfonamide synthesis are of significant interest. One such approach is the use of magnetically separable nanocatalysts, which facilitate easy recovery and reuse of the catalyst.

A novel and environmentally benign method for the direct coupling of sulfonamides and alcohols has been developed using a nanostructured ruthenium catalyst supported on magnetite (Nano-Ru/Fe3O4). nih.govnsf.govrsc.org This reaction proceeds via a domino dehydrogenation-condensation-hydrogenation sequence. The alcohol is first dehydrogenated to an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate. Subsequent hydrogenation of this intermediate, utilizing the hydrogen atoms "borrowed" in the first step, yields the N-alkylated sulfonamide.

This methodology was successfully applied to a variety of benzylic alcohols and sulfonamides, often resulting in isolated yields greater than 80%. The magnetic nature of the Nano-Ru/Fe3O4 catalyst allows for its simple separation from the reaction mixture using an external magnet, and it can be reused multiple times without a significant loss of activity.

The following table summarizes the results for the Nano-Ru/Fe3O4 catalyzed coupling of various substituted benzyl alcohols with p-toluenesulfonamide, which serves as a model for the reactivity of 4-methoxybenzenesulfonamide.

| Entry | Alcohol | Sulfonamide | Yield (%) |

| 1 | Benzyl alcohol | p-Toluenesulfonamide | 97 |

| 2 | 4-Methylbenzyl alcohol | p-Toluenesulfonamide | 96 |

| 3 | 4-Methoxybenzyl alcohol | p-Toluenesulfonamide | 99 |

| 4 | 4-Chlorobenzyl alcohol | p-Toluenesulfonamide | 89 |

| 5 | 2-Thiophenemethanol | p-Toluenesulfonamide | 82 |

Cross-Coupling Methodologies for Arylation of N-Substituted Sulfonamides

Cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, essential for synthesizing a wide array of functional molecules. Recent advancements have focused on developing efficient and environmentally benign catalytic systems.

Copper-catalyzed N-arylation reactions provide a cost-effective alternative to palladium-based systems. A practical and efficient strategy has been developed for the cross-coupling of N,N-dibenzyl-4-iodobenzenesulfonamide with various nitrogen nucleophiles. nie.edu.sg This method utilizes a catalytic amount of a simple copper salt, such as copper(I) iodide (CuI) or copper(I) oxide, often without the need for complex ligands. nie.edu.sgnie.edu.sg The reaction typically proceeds in a solvent like dimethylformamide (DMF) at elevated temperatures, with a base such as cesium carbonate to facilitate the coupling. nie.edu.sg

The optimized conditions have been shown to be effective for a variety of nitrogen nucleophiles, including nitrogen-containing heterocycles, amides, and other sulfonamides, affording the desired N-arylated products in moderate to excellent yields. nie.edu.sgnie.edu.sg This methodology is particularly valuable as it serves as a key step in the synthesis of intermediates for pharmaceutically important molecules, such as the anti-inflammatory drug Celecoxib. nie.edu.sgnie.edu.sg The reaction demonstrates broad functional group tolerance and represents a robust approach to C-N bond formation.

Table 1: Copper-Catalyzed N-Arylation of N,N-Dibenzyl-4-iodobenzenesulfonamide

| Nitrogen Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrazole (B372694) | Cu₂O | Cs₂CO₃ | DMF | 130 | Good | nie.edu.sg |

| Various Heterocycles | CuI (0.5–20 mol%) | - | - | - | Up to 98 | nie.edu.sg |

| Sulfonamides | CuI | - | - | - | Moderate to Good | nie.edu.sg |

| Amides | CuI | - | - | - | Moderate to Good | nie.edu.sg |

A significant advancement in copper-catalyzed cross-coupling reactions is the development of ligand-free protocols. researchgate.netrsc.orgresearchgate.net Traditional methods often require expensive, air-sensitive, and complex ligands to stabilize the copper catalyst and promote the reaction. nie.edu.sg These ligands can complicate product purification and generate environmentally unfriendly waste. nie.edu.sg Ligand-free systems simplify the reaction setup, reduce costs, and offer a more sustainable synthetic route. nie.edu.sg

In the context of N,N-dibenzyl-4-iodobenzenesulfonamide derivatization, ligand-free conditions using copper(I) oxide or copper(I) iodide have proven highly effective. nie.edu.sgnie.edu.sg These protocols successfully couple the aryl iodide with a range of nitrogen nucleophiles, achieving good to excellent yields without the need for sophisticated ligands. nie.edu.sgresearchgate.net The success of these ligand-free systems is often attributed to the solvent or the nucleophile itself acting as a ligand for the copper center. This approach streamlines the synthesis of complex sulfonamides and their derivatives. nie.edu.sgnie.edu.sg

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound structure contains multiple sites amenable to chemical modification, allowing for the generation of diverse molecular libraries. Key strategies include reactions at the sulfonamide nitrogen (after debenzylation), manipulation of the methoxy (B1213986) group, and incorporation of the entire scaffold into larger molecules.

N-acylsulfonamides are an important class of compounds with diverse biological activities. semanticscholar.org The acylation of a primary or secondary sulfonamide nitrogen is a fundamental transformation. While the N,N-dibenzyl groups of the parent compound prevent direct N-acylation, their removal would unmask a secondary sulfonamide (N-benzyl-4-methoxybenzenesulfonamide) or a primary sulfonamide (4-methoxybenzenesulfonamide), which could then be acylated.

Conventional methods for N-acylation involve the use of acid chlorides or anhydrides in the presence of a base. semanticscholar.orgresearchgate.net More advanced methods have been developed to improve efficiency and substrate scope. For instance, N-acylbenzotriazoles have been shown to be effective neutral coupling reagents for the acylation of sulfonamides in the presence of sodium hydride, yielding N-acylsulfonamides in high yields. semanticscholar.orgsemanticscholar.org Another approach utilizes catalysts like bismuth(III) salts (e.g., BiCl₃) or solid acid catalysts, which can promote the reaction under solvent-free conditions. researchgate.netresearchgate.net An alternative "sulfo-click" reaction between a sulfonyl azide (B81097) and a thioacid also provides efficient access to N-acylsulfonamide derivatives under mild, often aqueous, conditions. nih.gov

Table 2: Selected Methods for N-Acylation of Sulfonamides

| Acylating Agent | Reagent/Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| N-Acylbenzotriazoles | NaH | - | Efficient neutral coupling | semanticscholar.orgsemanticscholar.org |

| Carboxylic Acid Anhydrides | BiCl₃ or Bi(OTf)₃ | Solvent-free | Rapid, heterogeneous catalysis | researchgate.net |

| Carboxylic Acid Chlorides/Anhydrides | Al(HSO₄)₃ or Zr(HSO₄)₄ | Solvent-free | Mild conditions, high yields | researchgate.net |

| Thioacids | Sulfonyl Azides | Aqueous, catalyst-free | "Sulfo-click" reaction | nih.gov |

The methoxy group on the aromatic ring of this compound is a key site for functionalization. Cleavage of the methyl ether to reveal a phenol (B47542) (hydroxyl group) opens up possibilities for further reactions, such as O-alkylation, O-arylation, or conversion to esters.

Selective demethylation of aryl methyl ethers can be achieved using various reagents. uantwerpen.be Common methods involve Lewis acids such as aluminum halides (e.g., AlCl₃, AlBr₃) or boron tribromide (BBr₃). google.com These reactions typically require stoichiometric amounts of the Lewis acid. Brønsted acids, like concentrated hydrochloric acid (HCl) in water under high temperature and pressure, have also been employed as a greener alternative for demethylation. uantwerpen.be Other protocols use reagents like lithium chloride (LiCl) in N,N-dimethylformamide (DMF), which can be particularly effective, sometimes enhanced by microwave irradiation. researchgate.netblucher.com.br The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions on the sulfonamide or benzyl groups.

The this compound framework is a valuable building block for synthesizing more complex and biologically active molecules. A prime example is its use in the synthesis of Celecoxib, a selective COX-2 inhibitor. nie.edu.sg In this context, the iodo-analogue, N,N-dibenzyl-4-iodobenzenesulfonamide, is coupled with pyrazole using the copper-catalyzed, ligand-free N-arylation methodology described in section 2.3.1. nie.edu.sg This reaction constructs the core 4-(pyrazol-1-yl)benzenesulfonamide structure. Subsequent steps would involve modification of the pyrazole ring and removal of the N,N-dibenzyl protecting groups to yield the final drug molecule. This application highlights how the synthetic methodologies developed for this scaffold can be strategically employed to access high-value chemical entities. nie.edu.sgnie.edu.sg

Comprehensive Structural Elucidation and Solid State Characterization of N,n Dibenzyl 4 Methoxybenzenesulfonamide

Advanced Spectroscopic Characterization Techniques

A suite of high-resolution spectroscopic methods has been employed to confirm the molecular structure of N,N-dibenzyl-4-methoxybenzenesulfonamide, providing detailed information on its constituent atoms and their chemical environments.

In the ¹H NMR spectrum, the protons of the 4-methoxybenzenesulfonamide (B72560) moiety are expected to exhibit characteristic signals. The aromatic protons on the methoxy-substituted ring would likely appear as two distinct doublets in the downfield region, a consequence of their para-substitution. The methoxy (B1213986) group protons would present as a sharp singlet, typically observed around 3.8 ppm. The benzylic protons would give rise to a singlet in the range of 4.2-4.5 ppm, integrating to four protons. The aromatic protons of the two benzyl (B1604629) groups would produce complex multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum would further corroborate the structure with distinct signals for each carbon environment. The carbon atoms of the 4-methoxybenzenesulfonamide core would show characteristic resonances, including the ipso-carbon attached to the sulfur atom, the carbons bearing the methoxy group, and the other aromatic carbons. The methoxy carbon would have a signal around 55 ppm. The benzylic carbons are expected to resonate in the region of 50-55 ppm, while the carbons of the benzyl aromatic rings would appear in the 127-137 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methoxy Protons (CH₃O-) | ~ 3.8 (s, 3H) | ~ 55 |

| Benzylic Protons (-CH₂-) | ~ 4.3 (s, 4H) | ~ 52 |

| Aromatic Protons (Methoxy-substituted ring) | ~ 6.9 (d) and 7.7 (d) | ~ 114, 129, 130, 163 |

| Aromatic Protons (Benzyl rings) | ~ 7.2-7.4 (m, 10H) | ~ 127-137 |

Note: These are predicted values based on analogous compounds and general spectroscopic principles.

Infrared (IR) spectroscopy provides valuable information regarding the functional groups present in this compound. The characteristic vibrational frequencies of the sulfonamide and other functional moieties confirm the molecular structure.

The most prominent absorption bands in the IR spectrum are associated with the sulfonyl group (SO₂). Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1330-1360 cm⁻¹ and 1150-1170 cm⁻¹, respectively. The S-N stretching vibration is anticipated to appear in the 900-950 cm⁻¹ range. The presence of the aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1330 - 1360 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1150 - 1170 |

| Sulfonamide (S-N) | Stretch | 900 - 950 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Methoxy (C-O) | Stretch | ~ 1250 |

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₂₁H₂₁NO₃S), the expected exact mass can be calculated. The HRMS analysis would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds to this calculated mass with high accuracy, confirming the elemental formula. Fragmentation patterns observed in the mass spectrum would further support the proposed structure, with characteristic losses of benzyl groups, the sulfonyl moiety, and other fragments.

Mechanistic Investigations and Reactivity Studies of N,n Dibenzyl 4 Methoxybenzenesulfonamide

Reaction Pathway Elucidation and Kinetic Analysis

The formation and cleavage of bonds within N,N-dibenzyl-4-methoxybenzenesulfonamide are central to understanding its chemical behavior. Mechanistic studies, particularly kinetic analyses, provide profound insights into the transition states and rate-determining steps of these transformations.

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming events in the rate-determining step. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step.

While specific KIE studies on the formation of this compound are not extensively documented, analysis of related sulfonylation and sulfonation reactions provides a framework for understanding its potential reaction pathways. For instance, studies on the sulfonylation of benzene (B151609) have demonstrated significant primary kinetic isotope effects, suggesting that the C-H bond cleavage is part of the rate-determining step. researchgate.net The magnitude of the KIE was found to be dependent on the reaction conditions and solvent. researchgate.net

For the aluminum chloride-catalyzed sulfonylation of benzene with p-toluenesulfonyl chloride, the observed KIE (kH/kD) varied significantly with the solvent, indicating a shift in the transition state structure. researchgate.net In another study, a primary isotope effect of 5.4 was determined for a styrene (B11656) elimination reaction from a sulfilimine, which is consistent with significant C-H bond cleavage at the benzylic carbon in the transition state. nih.gov

Applying this principle to the formation of this compound, a significant primary KIE upon deuteration of the benzylic positions of dibenzylamine (B1670424) would imply that the C-H bond activation or a related step involving this position is rate-limiting. Conversely, the absence of a significant KIE would suggest that C-N bond formation likely occurs after the rate-determining step.

Table 1: Kinetic Isotope Effects in Related Sulfonylation Reactions

| Reaction | Solvent | Catalyst | kH/kD | Source |

|---|---|---|---|---|

| Sulfonylation of Benzene | Nitromethane | AlCl₃ | 1.5 ± 0.1 | researchgate.net |

| Sulfonylation of Benzene | Dichloromethane (B109758) | AlCl₃ | 3.3 ± 0.2 | researchgate.net |

| Sulfonation of Benzene | Dichloromethane | Chlorosulfuric Acid | 1.5 ± 0.1 | researchgate.net |

Catalytic Reactivity and Catalyst Design Principles

The synthesis of tertiary sulfonamides like this compound often relies on catalytic methods to facilitate efficient and selective C-N bond formation. Transition metal catalysts are particularly prominent in this field.

Transition metals offer diverse catalytic cycles for constructing C-N bonds, making them invaluable for sulfonamide synthesis. nih.gov

Copper (Cu): Copper-catalyzed cross-coupling reactions are a well-established method for N-arylation and are applicable to sulfonamide synthesis. These reactions typically involve the coupling of a sulfonamide with an aryl halide.

Palladium (Pd): Palladium catalysts are renowned for their versatility in cross-coupling reactions, such as the Buchwald-Hartwig amination. These methods can be applied to the formation of C-N bonds in sulfonamides. bris.ac.uk Palladium-catalyzed approaches also include alkene carboamination, which creates C-N bonds through a distinct umpolung (polarity reversal) strategy. bris.ac.uk

Manganese (Mn): While less common than copper or palladium, manganese catalysts are emerging as effective tools in C-H functionalization and C-N bond formation, valued for their low cost and unique reactivity.

Iridium (Ir): Iridium catalysts have been successfully employed in direct C-H amination reactions using organic azides as the nitrogen source. nih.gov This approach is highly atom-economical. The proposed mechanism involves chelation-assisted C-H bond cleavage to form a metallacycle, followed by C-N bond formation via a metal-nitrenoid intermediate. nih.gov Iridium catalysts are also effective in mediating hydrogen-isotope exchange reactions on tertiary sulfonamides, demonstrating their ability to activate C-H bonds adjacent to the sulfonamide group. researchgate.net

In complex molecules, catalysts can direct reactions to a specific site (regioselectivity) and produce a specific stereoisomer (enantioselectivity). This control is paramount in modern synthetic chemistry. nih.gov

Regioselectivity: The control of regioselectivity is often dictated by the catalyst-ligand system. For instance, in the nickel-catalyzed hydroalkylation of sulfolenes to produce chiral cyclic sulfones, the choice of ligand completely controlled the site of alkylation. researchgate.net A neutral PYROX ligand favored C3-alkylation, whereas an anionic BOX ligand exclusively directed the reaction to the C2 position. researchgate.net In other systems, regioselectivity can be determined by the stability of reaction intermediates; for example, in certain radical-based C-N bond cleavage reactions, the scission occurs at the site that forms the most stable radical intermediate. nih.gov

Enantioselectivity: The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge. Catalyst design is crucial for achieving high enantioselectivity. In the modification of sulfonamides, carbene organocatalysts have been shown to provide high enantioselectivity. rsc.org DFT calculations and experimental work suggest that non-covalent interactions, such as cation–π interactions between the catalyst system and the substrate, play a critical role in controlling the stereochemical outcome of the reaction. rsc.org The development of catalysts that can effectively create a chiral environment around the reacting centers is key to designing new enantioselective transformations for sulfonamides. nih.gov

C-N Bond Cleavage Reactions of Tertiary Sulfonamides

The cleavage of the C-N bond in tertiary sulfonamides is a synthetically important transformation, often employed as a deprotection strategy. Due to the stability of the sulfonamide group, this cleavage typically requires specific catalytic activation.

Lewis acids have proven to be effective catalysts for the C-N bond scission in tertiary sulfonamides, particularly those bearing activating groups like p-methoxybenzyl (PMB). A highly chemoselective C-N bond cleavage of PMB-substituted tertiary sulfonamides has been developed using a catalytic amount of Bismuth(III) triflate (Bi(OTf)₃). nih.govacs.org

Screening of various Lewis acids demonstrated that Bi(OTf)₃ was the most effective in terms of yield and reaction cleanliness. acs.org Other triflate-based Lewis acids also showed good to excellent yields, while halide-based Lewis acids were less effective. acs.org

Table 2: Catalyst Screening for C-N Bond Cleavage of a Tertiary Sulfonamide

| Entry | Lewis Acid | Yield (%) | Source |

|---|---|---|---|

| 1 | Bi(OTf)₃ | 95 | acs.org |

| 2 | Fe(OTf)₃ | 85 | acs.org |

| 3 | Sc(OTf)₃ | 82 | acs.org |

| 4 | Al(OTf)₃ | 78 | acs.org |

| 5 | FeCl₃ | 75 | acs.org |

| 6 | AlCl₃ | 72 | acs.org |

| 7 | Bi(NO₃)₃ | <5 | acs.org |

Reaction conditions involved heating the substrate with 5 mol% of the Lewis acid in 1,2-dichloroethane. acs.org

Mechanistic control experiments suggest that the reaction pathway is not radical-based but rather proceeds through a protonation event. acs.org The presence of water was found to be crucial for the reaction to proceed efficiently. A reaction performed under anhydrous conditions yielded only trace amounts of the cleaved product, whereas conducting the reaction in a solvent system containing water afforded the product in high yield. acs.org This suggests that the Lewis acid may generate a Brønsted acid in situ, which then facilitates the cleavage of the C-N bond. acs.org Bismuth(III) triflate is a versatile Lewis acid catalyst known to promote a variety of transformations, including hydroamination of sulfonamides. rsc.orgrsc.org

Electrophilic Behavior and Nitrene Generation from Sulfonamide Derivatives

While direct studies on this compound are not available, the electrophilic nature of related sulfonamides is a subject of interest in organic synthesis. The sulfur atom in the sulfonamide group is electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and the sulfonyl group as a whole can act as a leaving group in certain reactions.

Nitrenes are highly reactive nitrogen analogues of carbenes and are valuable intermediates in chemical synthesis. wikipedia.org They are typically generated from precursors like azides or isocyanates through thermolysis or photolysis. wikipedia.org For sulfonamide derivatives, the generation of a sulfonylnitrene intermediate is a known pathway, often initiated from sulfonyl azides. These reactive species can then undergo various transformations, including C-H insertion and cyclization reactions. However, the generation of a nitrene directly from a stable N,N-disubstituted sulfonamide like this compound would require cleavage of two N-C bonds or the N-S bond, which is not a commonly reported pathway for nitrene formation. Such a transformation would likely require harsh reaction conditions or specific reagents that are not documented for this particular compound.

Investigation of Complexation and Coordination Chemistry with Metal Centers and Macrocycles

The coordination chemistry of sulfonamide derivatives with metal centers is an active area of research, with applications in catalysis and medicinal chemistry. The nitrogen and oxygen atoms of the sulfonamide moiety can act as potential donor sites for metal coordination. Research on other sulfonamide derivatives has shown that they can form stable complexes with a variety of transition metals. For instance, studies on 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide have demonstrated its ability to complex with Zinc(II) and Copper(II) ions.

The incorporation of sulfonamide functionalities into macrocyclic structures is a strategy for creating selective metal ion receptors and sensors. Macrocycles containing coordination sites can self-assemble with metal acceptors to form complex structures like metallacages. While there is no specific information on the use of this compound as a ligand in coordination chemistry, its structural features, including the benzyl (B1604629) groups and the methoxy-substituted benzene ring, could in theory influence the steric and electronic properties of any potential metal complexes or macrocyclic assemblies.

Computational Chemistry and Theoretical Characterization of N,n Dibenzyl 4 Methoxybenzenesulfonamide

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. DFT methods are employed to determine the optimized geometry, conformational stability, and electronic characteristics of N,N-dibenzyl-4-methoxybenzenesulfonamide.

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and torsion angles. nih.gov These calculated parameters can be compared with experimental data from X-ray crystallography for validation. For instance, the crystal structure of the closely related compound, N,N-dibenzyl-4-methylbenzenesulfonamide, reveals that the asymmetric unit can contain molecules with slightly different conformations, highlighting the molecule's flexibility. researchgate.net In this analogue, the benzene (B151609) rings of the benzyl (B1604629) groups are situated on the same side of the molecule but are oriented in opposite directions. researchgate.net

The conformational energy landscape maps the energy of a molecule as a function of its geometry, revealing the different possible conformations and the energy barriers between them. nih.govresearchgate.net For a flexible molecule like this compound, with multiple rotatable bonds (particularly around the sulfonamide nitrogen and the benzyl groups), the landscape can be complex with several local energy minima. researchgate.net By systematically rotating key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. This analysis helps identify the most stable conformers and understand the dynamic behavior of the molecule in different environments. researchgate.net The energy landscape is crucial for understanding how the molecule might adapt its shape to bind to a biological target. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. malayajournal.org DFT calculations can provide detailed information on the energies of these orbitals and their spatial distribution. For sulfonamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic rings, while the LUMO may be distributed over the sulfonyl group and adjacent rings. nih.govmalayajournal.org This analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack and explains the charge transfer that can occur within the molecule. nih.gov

| Property | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates greater electron-donating ability (nucleophilicity). youtube.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates greater electron-accepting ability (electrophilicity). youtube.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org |

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states.

By mapping the potential energy surface along a reaction coordinate, computational chemists can construct a reaction energy profile. This profile illustrates the energy changes as reactants are converted into products, passing through one or more transition states. nih.gov The transition state represents the highest energy point along the reaction pathway, and the energy difference between the reactants and the transition state is the activation energy (Ea). nih.gov

For key transformations involving this compound, such as its synthesis or metabolic degradation, these calculations can reveal the step-by-step mechanism. For example, in a nucleophilic substitution reaction, calculations can model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group. nih.gov Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products. nih.gov The calculated activation barriers provide quantitative estimates of reaction rates, helping to understand why certain reactions are favored over others.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target like a protein receptor. nih.gov

Docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor and score the different poses based on their binding affinity. nih.govnih.gov These scoring functions estimate the free energy of binding. Studies on similar benzene sulfonamide derivatives have shown their potential to bind to various enzymes and receptors, for instance, as anticancer agents targeting specific kinases. nih.gov

The analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions typically include:

Hydrogen Bonds: Formed between donor and acceptor groups on the ligand and the protein. The sulfonamide group (SO2NH) is a classic hydrogen bond donor and acceptor.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the benzyl and methoxy-substituted phenyl rings) and hydrophobic pockets in the receptor. nih.gov

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues (e.g., phenylalanine, tyrosine) in the protein. nih.gov

van der Waals Forces: General attractive or repulsive forces between atoms.

By identifying these key interactions, molecular docking provides a structural basis for the molecule's biological activity and guides the design of new derivatives with improved potency and selectivity. nih.gov

| Interaction Type | Potential Groups on this compound | Potential Receptor Residues |

| Hydrogen Bonding | Sulfonyl oxygens (acceptor), Amine hydrogen (if present) | Serine, Threonine, Asparagine, Glutamine, Arginine |

| Hydrophobic | Benzyl rings, Methoxy-phenyl ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine |

| π-π Stacking | Benzyl rings, Methoxy-phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental spectra for structural validation.

DFT calculations are widely used to predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For IR spectra, the calculation of harmonic vibrational frequencies can help in the assignment of experimental absorption bands to specific molecular motions, such as the characteristic stretching frequencies of S=O and C-N bonds. researchgate.net

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to predict ¹H and ¹³C chemical shifts. unn.edu.ng These theoretical predictions are often highly correlated with experimental values. unn.edu.ngliverpool.ac.uk For this compound, calculations can predict the chemical shifts for the protons and carbons in the benzyl and methoxy-phenyl groups. Discrepancies between predicted and experimental shifts can often be explained by solvent effects, which can also be modeled computationally using methods like the Polarizable Continuum Model (PCM). liverpool.ac.uk The chemical shift of the methoxy (B1213986) group's carbon, in particular, can be a useful descriptor for structural analysis. researchgate.net This validation against experimental data provides confidence in the accuracy of the computed molecular structure.

Advanced Applications and Strategic Roles in Organic Synthesis and Medicinal Chemistry Design

N,N-Dibenzyl-4-methoxybenzenesulfonamide as a Versatile Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. The presence of multiple reactive sites—the sulfonamide nitrogen, the aromatic rings, and the benzylic positions—allows for a range of chemical transformations. The electron-rich 4-methoxyphenyl (B3050149) group can undergo electrophilic aromatic substitution, while the benzyl (B1604629) groups can be modified or cleaved under specific conditions. The sulfonamide bond itself, while generally stable, can be cleaved under reductive conditions, liberating the corresponding amine.

While direct, widespread use of this compound as a starting material for diverse heterocyclic systems is not extensively documented in dedicated studies, its structural components are integral to the synthesis of numerous nitrogen-containing heterocycles. mdpi.comresearchgate.netnih.gov The core N-aryl sulfonamide moiety is a key feature in many biologically active heterocyclic compounds. Synthetic strategies often involve the initial construction of a sulfonamide followed by cyclization reactions to form the heterocyclic ring. For example, derivatives of benzenesulfonamides can be used to synthesize various heterocycles such as benzimidazoles, quinoxalines, and thiazoles, which are scaffolds of significant interest in medicinal chemistry. researchgate.net

The general synthetic utility of sulfonamides as precursors to heterocycles can be illustrated by the following generalized scheme:

| Precursor | Reagents and Conditions | Heterocyclic Product |

| N-Aryl-benzenesulfonamide | Intramolecular cyclization (e.g., Bischler-Napieralski, Pictet-Spengler type reactions) | Fused Nitrogen Heterocycles |

| N-(2-Haloaryl)benzenesulfonamide | Palladium-catalyzed intramolecular C-N coupling | Phenothiazine derivatives |

| N-Propargyl-benzenesulfonamide | Metal-catalyzed cyclization | Pyrrole or indole (B1671886) derivatives |

These examples highlight the potential of the sulfonamide scaffold, inherent in this compound, to be a critical precursor in the generation of complex heterocyclic systems. The dibenzyl groups can be retained as part of the final structure or removed at a later stage to reveal a primary or secondary amine for further functionalization.

Utility as a Robust Protecting Group in Complex Molecule Synthesis

The N,N-dibenzylamino group is a well-established protecting group for primary amines in multi-step organic synthesis. nih.gov The use of two benzyl groups on the nitrogen atom provides significant steric hindrance, effectively shielding the nitrogen lone pair from participating in unwanted side reactions. This is particularly crucial in the synthesis of complex molecules where multiple functional groups are present. nih.gov

The 4-methoxybenzenesulfonyl moiety further enhances the stability of this protecting group. Sulfonamides are known for their general stability towards a wide range of reaction conditions, including acidic and basic hydrolysis, as well as many oxidizing and reducing agents. researchgate.netnih.gov The combination of the dibenzyl and the 4-methoxybenzenesulfonyl groups in this compound makes it a particularly robust protecting group.

Key features of the N,N-dibenzylsulfonamide protecting group include:

Stability: Resistant to a broad spectrum of reagents and reaction conditions.

Steric Bulk: The two benzyl groups provide significant steric shielding of the nitrogen atom.

Cleavage: The protecting group can be removed under specific reductive conditions, typically using dissolving metal reductions (e.g., sodium in liquid ammonia) or catalytic hydrogenation, although the latter can be challenging for sulfonamides. The presence of the 4-methoxybenzyl group can also allow for cleavage under milder acidic conditions compared to unsubstituted benzyl groups. researchgate.net

A study on the preparation of β-lactam pseudopeptides highlighted the successful implementation of dibenzyl-protected amino acids, demonstrating the utility of the dibenzyl protecting group in achieving high yields and stereoselectivity. nih.gov

Rational Design and Synthesis of Sulfonamide-Based Scaffolds for Structure-Activity Relationship (SAR) Studies (focusing on chemical interactions and modifications, not therapeutic outcomes)

The sulfonamide scaffold is a cornerstone in medicinal chemistry, and this compound provides a versatile platform for the rational design and synthesis of compound libraries for structure-activity relationship (SAR) studies. nih.gov SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, which is crucial for the optimization of lead compounds in drug discovery. nih.govresearchgate.netnih.gov

Systematic modifications can be made to the this compound structure to probe the chemical interactions with a biological target:

Modification of the N-Benzyl Groups: The benzyl groups can be replaced with other alkyl or aryl substituents to explore the impact of steric bulk, electronics, and hydrophobicity on binding. Introducing substituents on the phenyl rings of the benzyl groups can fine-tune electronic properties and provide additional interaction points.

Modification of the 4-Methoxyphenyl Group: The methoxy (B1213986) group can be moved to other positions on the ring or replaced with other substituents (e.g., halogens, alkyl groups, nitro groups) to investigate the role of electronic and steric effects on the aryl sulfonamide portion of the molecule. mdpi.com

Modification of the Sulfonamide Linker: While less common, the sulfonamide linker itself can be replaced with other functional groups (e.g., amide, reverse sulfonamide) to assess the importance of the sulfonamide moiety for biological activity.

An example of SAR can be seen in studies of benzenesulfonamide (B165840) derivatives where modifications to the aromatic ring and the sulfonamide nitrogen substituents lead to significant changes in their inhibitory activity against various enzymes. nih.gov For instance, the presence and position of electron-donating or electron-withdrawing groups on the phenyl ring can drastically alter the compound's binding affinity. nih.gov

| Scaffold Position | Potential Modifications | Probed Chemical Interactions |

| N-Benzyl Groups | Substitution on the aromatic rings (e.g., -F, -Cl, -CH3, -OCH3) | Hydrophobic interactions, π-π stacking, steric tolerance |

| 4-Methoxyphenyl Group | Alteration of substituent and position (e.g., -H, -Cl, -NO2) | Electronic effects (pKa modulation), hydrogen bonding potential |

| Sulfonamide Nitrogen | Replacement of benzyl groups with other functionalities | Steric and electronic requirements of the binding pocket |

Development of Chemical Probes and Ligands Derived from this compound Structure

Chemical probes are essential tools in chemical biology for the study of biological systems. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to elucidate its function. The this compound scaffold can serve as a starting point for the development of such probes. nih.govrsc.org

By incorporating reporter groups, such as fluorescent tags, biotin, or radioactive isotopes, into the this compound structure, it is possible to create probes for target identification and validation. For example, a fluorescently labeled derivative could be used in cellular imaging studies to visualize the localization of its biological target.

Furthermore, the sulfonamide moiety itself can be part of the "warhead" of a chemical probe designed for covalent modification of a target protein. For instance, sulfonyl fluorides, derived from sulfonamides, can act as reactive groups that form covalent bonds with specific amino acid residues in a protein's active site. rsc.orgrsc.org

The design of ligands for specific biological targets often involves the optimization of a lead scaffold. The this compound structure, with its defined three-dimensional shape and potential for diverse chemical modifications, can be a valuable template for the design of new ligands. nih.gov

Contributions to Retrosynthetic Analysis and Synthetic Route Planning in Organic Synthesis

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials. The this compound molecule can be used as an illustrative example in retrosynthetic planning.

A retrosynthetic analysis of this compound would identify the key bond disconnections:

C-N Bond Disconnections: The two carbon-nitrogen bonds between the benzyl groups and the sulfonamide nitrogen can be disconnected. This leads back to dibenzylamine (B1670424) and 4-methoxybenzenesulfonyl chloride as the starting materials. This is the most common and direct synthetic route.

S-N Bond Disconnection: The sulfur-nitrogen bond of the sulfonamide can be disconnected. This would lead to a dibenzylamide anion and a 4-methoxybenzenesulfonyl cation, which are not practical synthons. A more synthetically viable approach would be to consider the reaction between dibenzylamine and 4-methoxybenzenesulfonyl chloride.

C-S Bond Disconnection: The carbon-sulfur bond between the 4-methoxyphenyl group and the sulfonyl group can be disconnected. This would lead to anisole (B1667542) and a sulfonamide synthon. This disconnection represents a more complex synthetic strategy, likely involving the sulfonation of anisole.

This analysis highlights the most efficient synthetic route and also allows for the consideration of alternative pathways. The stability and predictable reactivity of the sulfonamide functional group make molecules like this compound reliable components in a larger synthetic plan. Its presence in a complex target molecule would signal to the synthetic chemist a robust substructure that can be carried through multiple synthetic steps or be installed at a late stage.

Q & A

Q. How can in vitro toxicity be evaluated for this compound?

- MTT assays in normal cell lines (e.g., HEK293) assess general cytotoxicity. hERG inhibition assays (patch-clamp or FLIPR) screen for cardiac risks. Ames test (Salmonella strains) detects mutagenicity .

Q. What conditions accelerate hydrolytic or oxidative degradation?

- Forced degradation studies : Acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 60°C for 24 hrs. Monitor via UPLC-PDA to identify degradation pathways (e.g., sulfonamide cleavage or methoxy demethylation) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.